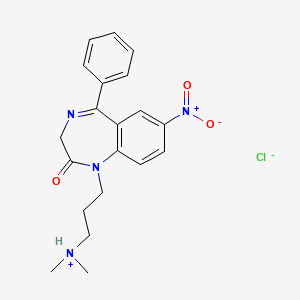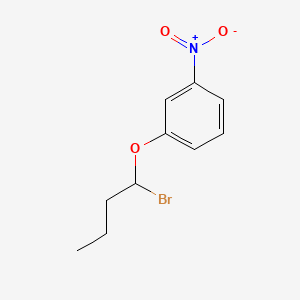
1-(1-Bromobutoxy)-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromobutoxy)-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromobutoxy group attached to the benzene ring, along with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutoxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+1-BromobutaneK2CO3,Solventthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromobutoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: 1-(1-Aminobutoxy)-3-nitrobenzene.
Oxidation: Products vary based on the extent of oxidation and the specific conditions used.
Applications De Recherche Scientifique
1-(1-Bromobutoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Chemical Probes: Utilized in the design of chemical probes for studying biological systems.
Mécanisme D'action
The mechanism of action of 1-(1-Bromobutoxy)-3-nitrobenzene depends on the specific application and the reactions it undergoes. In nucleophilic substitution reactions, the bromobutoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromobutoxy)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-(1-Bromobutoxy)-2-nitrobenzene: Similar structure but with the nitro group in the ortho position.
1-(1-Bromobutoxy)-3,5-dinitrobenzene: Contains an additional nitro group.
Uniqueness
1-(1-Bromobutoxy)-3-nitrobenzene is unique due to the specific positioning of the bromobutoxy and nitro groups, which can influence its reactivity and the types of reactions it can undergo
Propriétés
Formule moléculaire |
C10H12BrNO3 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
1-(1-bromobutoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO3/c1-2-4-10(11)15-9-6-3-5-8(7-9)12(13)14/h3,5-7,10H,2,4H2,1H3 |
Clé InChI |
VVXQCSNCUUYADJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OC1=CC=CC(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


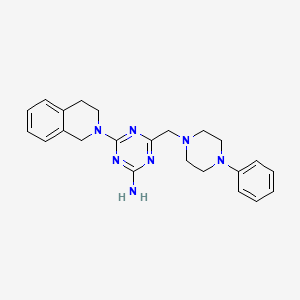
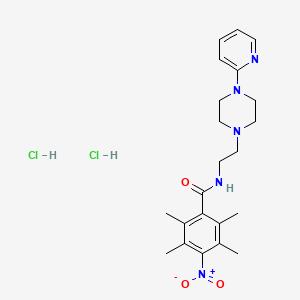
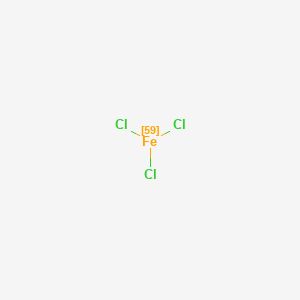
![2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)

![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
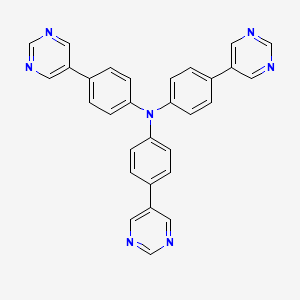
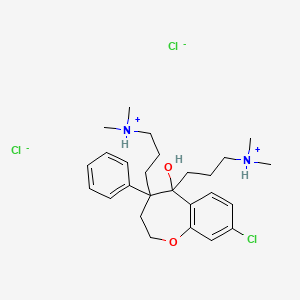
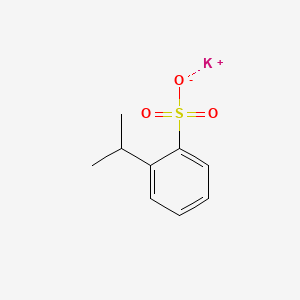


![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
